molecular formula C10H9BrN2O2S B13465198 1-(4-bromophenyl)-4-methanesulfonyl-1H-pyrazole

1-(4-bromophenyl)-4-methanesulfonyl-1H-pyrazole

Cat. No.: B13465198
M. Wt: 301.16 g/mol
InChI Key: MNGIIKOBFOZRJP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-methanesulfonyl-1H-pyrazole is a pyrazole-based compound featuring a 4-bromophenyl substituent at the 1-position and a methanesulfonyl (mesyl) group at the 4-position. The bromophenyl group enhances lipophilicity and may influence binding to hydrophobic targets, while the methanesulfonyl group, a strong electron-withdrawing moiety, can modulate electronic properties and metabolic stability.

Properties

Molecular Formula

C10H9BrN2O2S

Molecular Weight

301.16 g/mol

IUPAC Name

1-(4-bromophenyl)-4-methylsulfonylpyrazole

InChI

InChI=1S/C10H9BrN2O2S/c1-16(14,15)10-6-12-13(7-10)9-4-2-8(11)3-5-9/h2-7H,1H3

InChI Key

MNGIIKOBFOZRJP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN(N=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Copper-Catalyzed N-Arylation of Pyrazole

A widely reported method for preparing 1-(4-bromophenyl)-1H-pyrazole involves copper-catalyzed N-arylation of pyrazole with 1,4-dibromobenzene or 4-bromoiodobenzene under inert atmosphere conditions.

Typical reaction conditions and results:

Parameter Details
Starting materials Pyrazole, 1,4-dibromobenzene or 4-bromoiodobenzene
Catalyst Copper(I) iodide (CuI)
Ligand N,N'-dimethylethylenediamine (DMEDA) or trans-N,N'-bis(pyridin-2-ylmethylene)cyclohexane-1,2-diamine
Base Caesium carbonate (Cs2CO3) or potassium phosphate
Solvent Acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO)
Temperature 82°C to 160°C
Reaction time 12 to 72 hours
Atmosphere Nitrogen or inert atmosphere
Yield 78% to 94%
Purification Silica gel chromatography (hexane/dichloromethane or ethyl acetate/petroleum ether)

Example synthesis:

  • 1,4-dibromobenzene (8 mmol), pyrazole (3 mmol), CuI (0.1 mmol), DMEDA (0.4 mmol), and Cs2CO3 (4 mmol) in 1.6 mL acetonitrile stirred at 82°C for 72 hours under nitrogen gave 1-(4-bromophenyl)-1H-pyrazole in 82% yield after silica gel purification.

  • Alternative conditions with 1-bromo-4-iodobenzene and similar reagents gave yields up to 94% at 82°C overnight.

Introduction of Methanesulfonyl Group at C-4 Position

Direct Sulfonylation of Pyrazole at C-4

The methanesulfonyl group (-SO2CH3) can be introduced at the C-4 position of the pyrazole ring through electrophilic sulfonylation reactions. Typical reagents include methanesulfonyl chloride (MsCl) or methanesulfonic anhydride in the presence of a base.

General procedure:

  • The 1-(4-bromophenyl)-1H-pyrazole is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile).
  • A base such as triethylamine or pyridine is added to scavenge HCl.
  • Methanesulfonyl chloride is added dropwise at low temperature (0°C to room temperature).
  • The reaction mixture is stirred for several hours until completion.
  • The product is purified by column chromatography.

Notes:

  • The regioselectivity for sulfonylation at C-4 is favored due to the electron density and resonance stabilization of the pyrazole ring.
  • Reaction conditions must be optimized to avoid sulfonylation at nitrogen or other positions.
  • Yields typically range from 60% to 85% depending on conditions and purity of starting materials.

Alternative Synthetic Routes and Cyclocondensation Approaches

Cyclocondensation of 1,3-Diketones and Hydrazines

An alternative route to substituted pyrazoles involves the cyclocondensation of 1,3-diketones with hydrazines bearing the 4-bromophenyl substituent.

  • 4-Bromophenyl hydrazine reacts with 1,3-diketone derivatives under acidic or neutral conditions to form the pyrazole ring.
  • Subsequent sulfonylation at C-4 can be performed as described above.

This approach is useful for synthesizing diverse pyrazole derivatives but requires careful control of substituents and reaction conditions.

Summary Table of Preparation Methods

Step Method Key Reagents/Conditions Yield (%) Notes
N-Arylation of Pyrazole Copper-catalyzed coupling CuI, DMEDA, Cs2CO3, 1,4-dibromobenzene, CH3CN, 82°C, 72h 82-94 High selectivity, inert atmosphere
Sulfonylation at C-4 Electrophilic sulfonylation Methanesulfonyl chloride, base (Et3N), DCM, 0-25°C 60-85 Regioselective C-4 substitution
Cyclocondensation Hydrazine + 1,3-diketone cyclization 4-bromophenyl hydrazine, diketone, acid catalyst Moderate Alternative pyrazole core synthesis

Characterization and Research Results

  • NMR Spectroscopy:

    • ^1H NMR signals for 1-(4-bromophenyl)-1H-pyrazole show characteristic aromatic protons at δ 7.5–7.9 ppm and pyrazole ring protons at δ 6.4–8.0 ppm.
    • After sulfonylation, a singlet corresponding to the methanesulfonyl methyl group appears near δ 3.0 ppm.
  • Mass Spectrometry:

    • Molecular ion peaks consistent with the bromine isotopic pattern (M and M+2 peaks) confirm the presence of the 4-bromophenyl substituent.
  • Melting Points:

    • The pure 1-(4-bromophenyl)-1H-pyrazole typically melts around 70–71°C.
    • Sulfonylated derivatives have higher melting points due to increased polarity.
  • Purity and Yield:

    • Chromatographic purification yields >80% pure compounds as confirmed by GC/MS and NMR.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4-methanesulfonyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfone derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Comparisons

The table below compares 1-(4-bromophenyl)-4-methanesulfonyl-1H-pyrazole with structurally related pyrazole derivatives:

Compound Name Substituents (Pyrazole Positions) Key Functional Groups Structural Features Reference ID
This compound 1: 4-Bromophenyl; 4: Methanesulfonyl Bromophenyl, Methanesulfonyl Planar pyrazole ring; strong EWG at C4 Inferred
1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole 1: 4-Methylphenylsulfonyl; 5: Phenyl Phenylsulfonyl, Phenyl Non-aromatic dihydropyrazole; planar ring
1-(4-Sulphamoylphenyl)-4-bromo-1H-pyrazole 1: 4-Sulphamoylphenyl; 4: Bromo Sulfonamide, Bromo Sulfonamide enhances solubility
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde 1: 4-Chlorobenzyl; 3: 4-Bromophenyl; 5: Aldehyde Bromophenyl, Aldehyde, Chlorobenzyl Dihedral angles between rings
4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol} Thiazole-linked; 4-Bromophenyl, 4-Fluorophenyl Thiazole, Fluorophenyl Hybrid heterocyclic system

Key Observations:

  • Bromophenyl Placement : Bromine at the para position is common across analogs (e.g., ), but its placement on the pyrazole (position 1 vs. 3) affects steric and electronic interactions.

Crystallographic and Structural Insights

  • Planarity : The pyrazole ring in is nearly planar (max deviation: 0.078 Å), a feature likely shared by the target compound. Planarity facilitates π-π stacking in crystal lattices or protein binding pockets.
  • Dihedral Angles : In , the pyrazole ring forms a 74.91° angle with a chlorophenyl group, whereas bromophenyl substituents may adopt distinct conformations due to steric and electronic differences.

Biological Activity

1-(4-bromophenyl)-4-methanesulfonyl-1H-pyrazole is a pyrazole derivative notable for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrN3O2S. Its structure features a bromine atom on the para position of a phenyl ring and a methanesulfonyl group at the 4-position of the pyrazole ring, which enhances solubility and reactivity. This unique configuration contributes to its biological interactions and pharmacological properties.

The compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to bind effectively to various enzymes involved in inflammatory pathways, suggesting a potential role as an anti-inflammatory agent.
  • Cell Cycle Interference : Research indicates that it may induce apoptosis and disrupt cell cycle progression in cancer cells, leading to reduced tumor growth .
  • Molecular Docking Studies : These studies suggest that the bromine substituent and methanesulfonyl group improve binding affinity through hydrogen bonding and hydrophobic interactions, enhancing its efficacy against specific targets.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, which are crucial in the inflammatory response. This activity positions it as a candidate for treating conditions characterized by chronic inflammation .

Anticancer Activity

The compound has been investigated for its anticancer properties across various cancer cell lines, including:

  • Breast Cancer : It showed potent antiproliferative effects against MDA-MB-231 cells.
  • Liver Cancer : HepG2 cells demonstrated sensitivity to treatment.
  • Other Cancers : Studies have reported efficacy against lung, colorectal, renal, and pancreatic cancers .

In vitro studies indicate that this compound can inhibit cell proliferation and induce cell death through apoptosis.

Study 1: Antitumor Efficacy

A study evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability in treated groups compared to controls. The compound was particularly effective in inducing apoptosis in breast cancer cells, highlighting its potential as an anticancer agent .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in animal models. The administration resulted in decreased levels of inflammatory markers and improved clinical outcomes in models of induced inflammation. These findings suggest that it could be developed into a therapeutic agent for inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals varying biological activities due to differences in substituents:

Compound NameStructure FeaturesUnique Properties
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazoleDifferent bromine positionPotentially different biological activity
1-(4-chlorophenyl)-4-methanesulfonyl-1H-pyrazoleChlorine instead of bromineVarying reactivity
3-amino-5-(4-bromophenyl)-1H-pyrazoleAmino group at position 3Enhanced water solubility

This table illustrates how modifications can influence both chemical properties and biological activities.

Q & A

Q. What are the standard synthetic routes for 1-(4-bromophenyl)-4-methanesulfonyl-1H-pyrazole?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto sulfones or α,β-unsaturated ketones. For example, hydrazine reacts with 4-bromophenyl-substituted diketones in ethanol or DMF under reflux, followed by sulfonylation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) . Key steps include:

  • Cyclization : Formation of the pyrazole ring via nucleophilic attack and dehydration.
  • Sulfonylation : Introduction of the methanesulfonyl group at the 4-position. Yields (~60–75%) depend on solvent polarity and temperature control.

Q. Which spectroscopic methods are critical for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., deshielded protons near electronegative groups). For example, the methanesulfonyl group shows a singlet at ~3.3 ppm (1^1H) and 40–45 ppm (13^13C) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • IR Spectroscopy : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm1^{-1}) and C-Br (~550 cm1^{-1}) bonds .

Q. How is initial biological activity screening conducted for this compound?

  • In vitro assays : Anti-cancer activity is tested via MTT assays (e.g., IC50_{50} values against HeLa or MCF-7 cells). Antimicrobial activity uses disc diffusion against E. coli or S. aureus .
  • Targeted studies : Enzyme inhibition (e.g., COX-2 or tubulin polymerization assays) to evaluate anti-inflammatory or antimitotic potential .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole ring formation be addressed?

Regioselectivity in cyclocondensation is influenced by steric and electronic factors. Computational modeling (e.g., DFT) predicts favorable attack sites, while substituent tuning (e.g., electron-withdrawing groups on diketones) directs reactivity . For example, 4-bromophenyl groups enhance para-substitution due to resonance stabilization .

Q. What role does the methanesulfonyl group play in modulating biological activity?

The sulfonyl group enhances hydrogen-bonding interactions with biological targets (e.g., kinases or receptors). Structure-activity relationship (SAR) studies show:

  • Increased lipophilicity improves blood-brain barrier penetration.
  • Electron-withdrawing effects stabilize transition states in enzyme inhibition . Derivatives without the sulfonyl group exhibit ~50% reduced activity in anti-inflammatory assays .

Q. How can cross-coupling reactions (e.g., Suzuki) optimize derivative synthesis?

  • Catalyst optimization : Pd(PPh3_3)4_4 or PdCl2_2(dppf) in THF/water mixtures enables efficient aryl-aryl coupling (yields ~80–90%) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves regioselectivity .
  • Boronic acid derivatives : 4-Bromophenyl pyrazoles react with arylboronic acids under inert conditions to generate biaryl analogs .

Q. What challenges arise in X-ray crystallographic analysis of this compound?

  • Crystal packing : Bulky substituents (e.g., 4-bromophenyl) complicate unit cell symmetry. SHELXL refinement (with TWIN/BASF commands) resolves twinning in orthorhombic systems .
  • Thermal motion : Methanesulfonyl groups exhibit higher displacement parameters, requiring anisotropic refinement .
  • Validation tools : PLATON/ADDSYM checks for missed symmetry, while Rint_{int} values (<0.05) ensure data quality .

Data Contradiction Analysis

Q. Why do reported yields for sulfonylation vary across studies?

Discrepancies (~50–85%) stem from:

  • Base selection : Triethylamine vs. pyridine alters reaction kinetics.
  • Solvent effects : Polar aprotic solvents (DMF) favor sulfonylation but may hydrolyze intermediates .
  • Purity of starting materials : Bromophenyl derivatives with trace moisture reduce yields .

Q. How do biological activity results differ between structural analogs?

  • Anti-cancer activity : Pyrazoles with 4-methanesulfonyl groups show higher cytotoxicity (IC50_{50} ~10 µM) vs. methyl or nitro analogs (~30–50 µM) due to enhanced target binding .
  • Antimicrobial activity : Chlorine substituents at the 5-position improve Gram-negative inhibition, while bromine favors Gram-positive targets .

Methodological Recommendations

Q. What strategies improve reproducibility in pyrazole synthesis?

  • Standardized protocols : Use anhydrous solvents and inert atmospheres for moisture-sensitive steps .
  • Inline monitoring : FTIR or Raman spectroscopy tracks intermediate formation .
  • Crystallization : Slow evaporation from ethanol/water mixtures yields high-purity crystals for XRD .

Q. How can computational tools enhance experimental design?

  • Molecular docking : Predict binding modes with COX-2 or tubulin (AutoDock Vina) .
  • Reaction pathway simulation : Gaussian09 calculates transition states to optimize regioselectivity .

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